5-Azaspiro[3.4]octane

Catalog No.
S991234
CAS No.
52876-78-5
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Azaspiro[3.4]octane

CAS Number

52876-78-5

Product Name

5-Azaspiro[3.4]octane

IUPAC Name

5-azaspiro[3.4]octane

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-3-7(4-1)5-2-6-8-7/h8H,1-6H2

InChI Key

FOMNEVDLMZUAJY-UHFFFAOYSA-N

SMILES

C1CC2(C1)CCCN2

Canonical SMILES

C1CC2(C1)CCCN2
  • Leuco Dyes and Photochromic Materials: Spirocyclic structures, a class which 5-Azaspiro[3.4]octane belongs to, have been explored for their potential application in leuco dyes and photochromic materials []. Leuco dyes are colorless in their reduced state but become colored upon oxidation. Photochromic materials change color reversibly when exposed to light. The specific properties of 5-Azaspiro[3.4]octane in this context remain to be investigated.

5-Azaspiro[3.4]octane is a bicyclic compound characterized by a unique spirocyclic structure that includes a nitrogen atom within its framework. The compound has the molecular formula C8H14NC_8H_{14}N and is often encountered in its hydrochloride salt form, enhancing its solubility in water. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

  • 5-Azaspiro[3.4]octane does not have its own mechanism of action as it's a building block. However, the molecules derived from it can have various mechanisms depending on their structures and functionalities.
  • For instance, some derivatives might act as enzyme inhibitors or receptor ligands, affecting biological processes [].
  • Information on the safety and hazards of 5-azaspiro[3.4]octane itself is limited. As with any research chemical, it's important to exercise caution when handling it.
  • Researchers should always consult safety data sheets (SDS) and follow proper laboratory procedures when working with unknown compounds.

Please Note:

  • This information is for educational purposes only and should not be construed as guidance for synthesis or handling of any chemicals.
  • It is important to consult with qualified professionals for proper safety protocols and procedures when working in a laboratory setting.
Due to its functional groups and structural features. Key reactions include:

  • Oxidation: The nitrogen atom can participate in oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
  • Reduction: The compound may be reduced to yield various alcohols or amines, depending on the conditions and reagents used.
  • Substitution: The spirocyclic structure allows for substitution reactions where functional groups can be introduced or replaced.

These reactions enable the synthesis of derivatives that may exhibit enhanced properties or different biological activities.

The biological activity of 5-Azaspiro[3.4]octane has been explored extensively, particularly regarding its role as a ligand for receptors in the central nervous system. Studies indicate that it may exhibit:

  • Neurotransmitter Modulation: The compound has shown potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.
  • Psychoactive Properties: Its structural similarity to known psychoactive compounds suggests it may interact effectively with biological targets, influencing mood and behavior.

Research continues to investigate these activities to understand better the therapeutic potential of 5-Azaspiro[3.4]octane.

The synthesis of 5-Azaspiro[3.4]octane typically involves multi-step organic reactions aimed at constructing its distinctive spirocyclic framework. Common methods include:

  • Cyclization Reactions: These reactions often utilize linear precursors that undergo cyclization under specific conditions, including the use of bases like sodium hydride and solvents such as tetrahydrofuran.
  • Tandem Reactions: Some synthetic routes incorporate tandem reactions, such as aldol-lactonization, to form the desired spiro structure efficiently.

Alternative synthetic routes may vary based on available starting materials and desired functional groups.

5-Azaspiro[3.4]octane has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Research: The compound is studied for its potential effects on biological systems, including interactions with enzymes and receptors.
  • Material Science: Its unique structure makes it a candidate for developing new materials, including leuco dyes and photochromic substances.

Studies examining the interactions of 5-Azaspiro[3.4]octane with biological targets have highlighted its potential as a modulator of neurotransmitter systems. Key areas of focus include:

  • Receptor Binding: Investigations into how 5-Azaspiro[3.4]octane interacts with specific receptors can reveal insights into its pharmacological effects.
  • Structure-Activity Relationships: Understanding how modifications to the compound's structure influence its biological activity is crucial for optimizing its therapeutic potential.

These studies are essential for identifying how structural changes may enhance efficacy or reduce side effects.

Several compounds share structural similarities with 5-Azaspiro[3.4]octane, allowing for comparative studies that highlight its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-5-azaspiro[3.4]octaneContains an oxygen atom in the spiro cyclePotentially different receptor interactions
5-Azaspiro[3.4]octan-7-olHydroxyl group presentMay exhibit different solubility properties
8,8-Difluoro-5-azaspiro[3.4]octaneTwo fluorine atoms presentEnhanced lipophilicity and potential pharmacokinetic advantages
8-Azaspiro[3.5]nonaneDifferent spirocyclic arrangementVariations in biological activity profiles

The uniqueness of 5-Azaspiro[3.4]octane lies in its specific nitrogen configuration and resultant biological activities, distinguishing it from these similar compounds while still providing avenues for comparative pharmacological studies.

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Wikipedia

5-Azaspiro[3.4]octane

Dates

Last modified: 08-16-2023

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